Lipophilicity (XLogP3) Advantage Over Mono-Chloro, Methylsulfonyl, and o-Tolyl Analogs
The target compound exhibits an XLogP3 of 3.3, which is 0.6 log units higher than the 4-(4-chlorophenyl) analog (XLogP3 = 2.7), 0.4 log units higher than the 5-methylsulfonyl analog (XLogP3 = 2.9), and 0.9 log units higher than the 4-(o-tolyl) analog (XLogP3 = 2.4) [1][2][3][4]. This elevated lipophilicity is primarily driven by the second chlorine atom on the phenyl ring combined with the ethyl group on the sulfone, enhancing membrane partitioning potential.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole: XLogP3 = 2.7; 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole: XLogP3 = 2.9; 5-(Ethylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole: XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. mono-chloro analog; +0.4 vs. methylsulfonyl analog; +0.9 vs. o-tolyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2021–2025 releases) |
Why This Matters
Higher lipophilicity can improve membrane permeability and target engagement for intracellular or CNS targets, making this compound a preferred choice when exploring SAR in lipophilic chemical space.
- [1] PubChem CID 97625972: 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole, XLogP3 = 3.3. View Source
- [2] PubChem CID 97625964: 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole, XLogP3 = 2.7. View Source
- [3] PubChem CID 97625953: 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole, XLogP3 = 2.9. View Source
- [4] PubChem CID 97625971: 5-(Ethylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole, XLogP3 = 2.4. View Source
